
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone and features an ethoxy group and a hydroxymethyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:
Alkylation: 4-Ethoxybenzaldehyde is reacted with an alkylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxymethyl group.
Reduction: Finally, the compound is reduced using a reducing agent such as sodium borohydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-2-one.
Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions
Uniqueness
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
InChIキー |
XQUZGDFCIOYZHA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


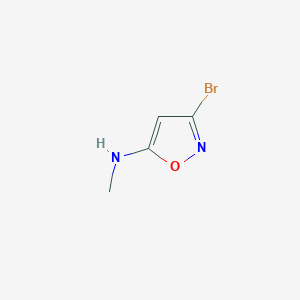
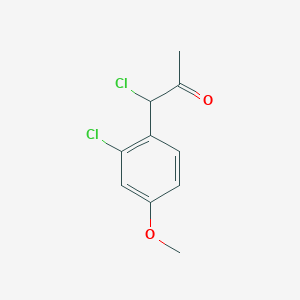
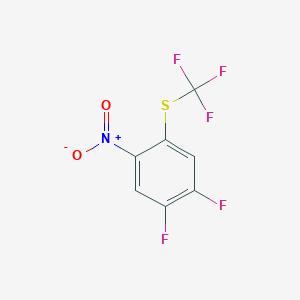
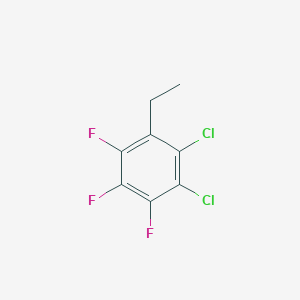

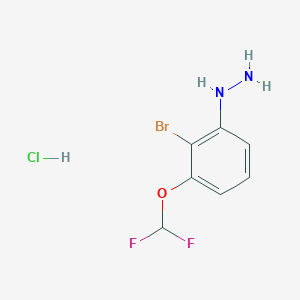
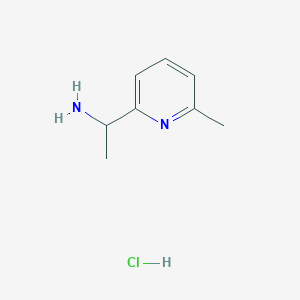
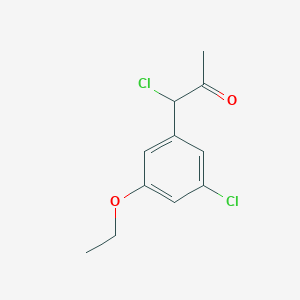
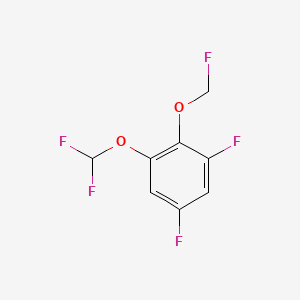
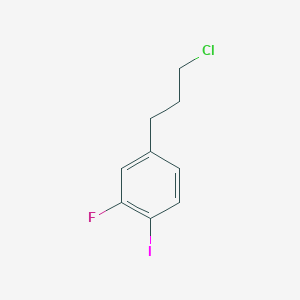
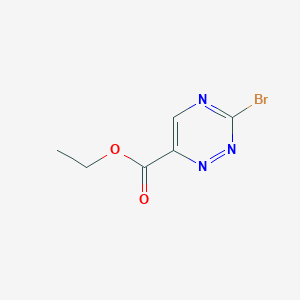
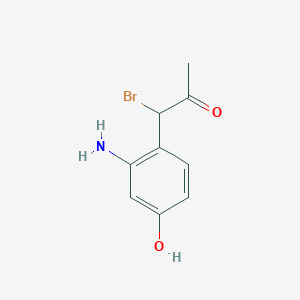
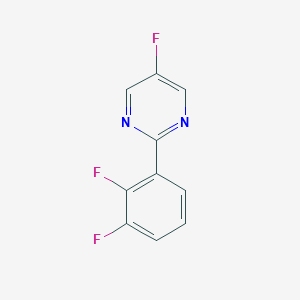
![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
